3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole
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Overview
Description
3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a combination of a carbazole core, a piperazine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.
Scientific Research Applications
3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity . The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the piperazine moiety and has similar biological activities.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring, used in medicinal chemistry.
Uniqueness
3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE is unique due to its combination of a carbazole core, piperazine ring, and benzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H27N3O2S |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C25H27N3O2S/c1-2-28-24-11-7-6-10-22(24)23-18-20(12-13-25(23)28)19-26-14-16-27(17-15-26)31(29,30)21-8-4-3-5-9-21/h3-13,18H,2,14-17,19H2,1H3 |
InChI Key |
BKFNMVWLMJSQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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